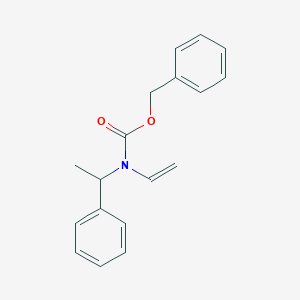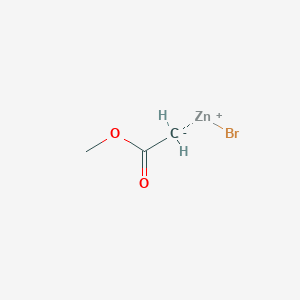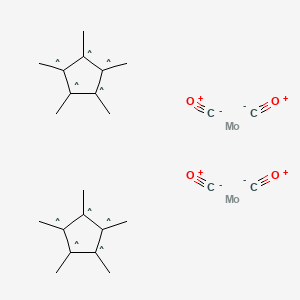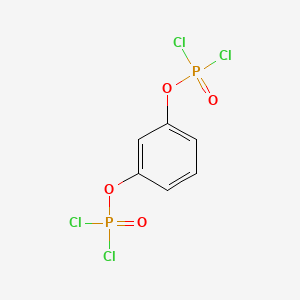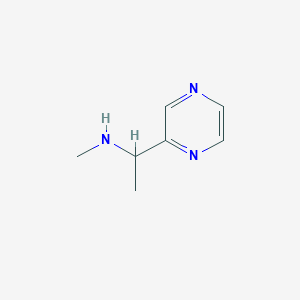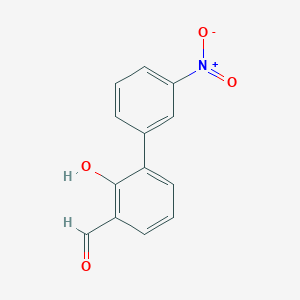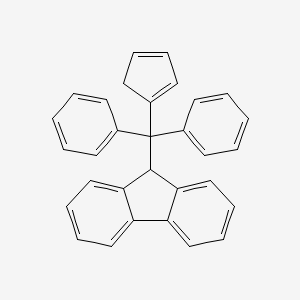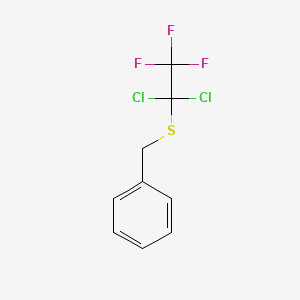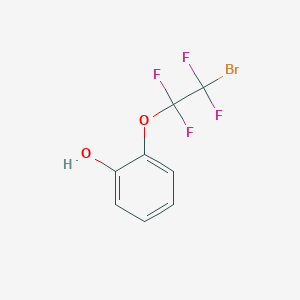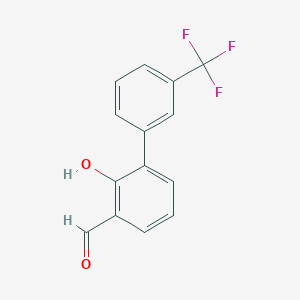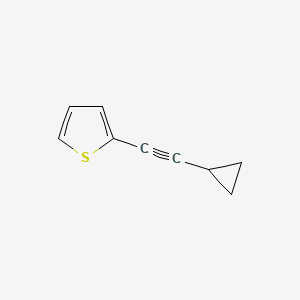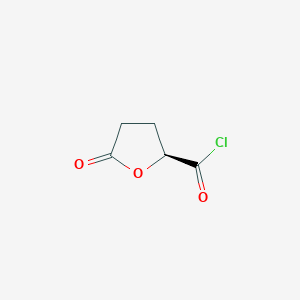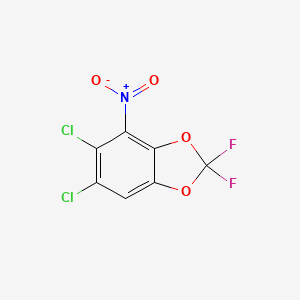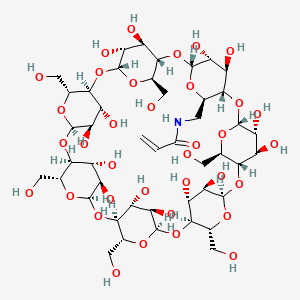
6-Acrylamido-beta-cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acrylamido-beta-cyclodextrin is a modified cyclodextrin derivative where an acrylamide group is attached to the sixth position of the beta-cyclodextrin molecule. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. Beta-cyclodextrin, in particular, consists of seven glucose units forming a toroidal structure. The modification with an acrylamide group enhances its utility in various applications, particularly in polymer chemistry and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acrylamido-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Acrylamido-beta-cyclodextrin undergoes various chemical reactions, including:
Polymerization: It can participate in free-radical polymerization reactions to form hydrogels and other polymeric materials.
Substitution Reactions: The acrylamide group can undergo nucleophilic substitution reactions.
Cross-linking Reactions: It can form cross-linked networks with other monomers or polymers.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as amines or thiols can react with the acrylamide group under mild conditions.
Cross-linking: Cross-linkers like N,N’-methylenebisacrylamide are used in the presence of catalysts.
Major Products:
Hydrogels: Formed through polymerization and cross-linking reactions.
Functionalized Cyclodextrins: Resulting from substitution reactions.
科学研究应用
6-Acrylamido-beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.
Biology: Employed in the development of drug delivery systems due to its ability to form inclusion complexes with various drugs.
Medicine: Utilized in controlled drug release formulations and as a carrier for therapeutic agents.
Industry: Applied in the production of advanced materials, including responsive hydrogels and nanocomposites.
作用机制
The mechanism of action of 6-Acrylamido-beta-cyclodextrin primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin can encapsulate hydrophobic drugs or other molecules, enhancing their solubility and stability. The acrylamide group allows for further functionalization and cross-linking, enabling the formation of polymeric networks that can respond to environmental stimuli such as pH or temperature .
相似化合物的比较
- 6-Monoacryloyl-beta-cyclodextrin
- 6-Mono(2-hydroxyethyl)amino-beta-cyclodextrin
- 6-Mono(3-aminopropyl)amino-beta-cyclodextrin
Comparison: 6-Acrylamido-beta-cyclodextrin is unique due to the presence of the acrylamide group, which provides additional reactivity and functionality compared to other similar compounds. This modification allows for the formation of more stable and responsive polymeric materials, making it particularly valuable in applications requiring precise control over material properties .
属性
IUPAC Name |
N-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO35/c1-2-17(53)46-3-10-32-18(54)25(61)39(68-10)76-33-11(4-47)70-41(27(63)20(33)56)78-35-13(6-49)72-43(29(65)22(35)58)80-37-15(8-51)74-45(31(67)24(37)60)81-38-16(9-52)73-44(30(66)23(38)59)79-36-14(7-50)71-42(28(64)21(36)57)77-34-12(5-48)69-40(75-32)26(62)19(34)55/h2,10-16,18-45,47-52,54-67H,1,3-9H2,(H,46,53)/t10-,11-,12-,13-,14-,15-,16-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSCYSGPHJCJH-MKWHQSKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
